molecular formula C13H24 B13951114 5-Hexyl-3,3-dimethyl-1-cyclopentene CAS No. 61142-66-3

5-Hexyl-3,3-dimethyl-1-cyclopentene

Cat. No.: B13951114
CAS No.: 61142-66-3
M. Wt: 180.33 g/mol
InChI Key: SWOOZOAQRTZTAL-UHFFFAOYSA-N
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Description

5-Hexyl-3,3-dimethyl-1-cyclopentene (CAS 61142-66-3) is a substituted cyclopentene derivative with the molecular formula C₁₃H₂₄. Its structure features a cyclopentene core substituted with a hexyl group at the C5 position and two methyl groups at the C3 positions (geminal dimethyl groups) .

Properties

CAS No.

61142-66-3

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

5-hexyl-3,3-dimethylcyclopentene

InChI

InChI=1S/C13H24/c1-4-5-6-7-8-12-9-10-13(2,3)11-12/h9-10,12H,4-8,11H2,1-3H3

InChI Key

SWOOZOAQRTZTAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(C=C1)(C)C

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Strategies for Cyclopentenyl Scaffolds

Recent advances in multicomponent reactions (MCRs) have enabled the efficient synthesis of tetrasubstituted cyclopentenyl scaffolds, which can be adapted for the synthesis of 5-Hexyl-3,3-dimethyl-1-cyclopentene analogs. A notable example is the Ugi-type MCR employing alkyl-substituted hemiacetals reacting with primary or secondary amines to generate cyclopentenyl structures with high stereoselectivity and good yields.

Key features of this method:

  • Use of alkyl-substituted hemiacetals as bifunctional substrates.
  • Reaction with amines and isocyanides to form cyclopentenyl amines.
  • Excellent diastereoselectivity and enantiomeric excess (>99% ee).
  • Compatibility with alkyl substituents broadens substrate scope beyond aryl groups.

This methodology can be adapted to synthesize cyclopentenyl compounds with hexyl substituents by employing appropriate alkyl hemiacetals bearing hexyl chains. The reaction conditions typically involve mild temperatures and can be performed in one-pot continuous flow setups for scalability.

Representative yields and selectivities from the literature:

Product Code Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Notes
2am 51 95:5 >99% Aromatic isocyanide substrate
2an 86 99:1 >99% Tetrahydrofuran moiety present
2ao–as 50–73 96:4 to >99:1 - Peptide and saccharide hybrids

This approach demonstrates the synthetic versatility and potential for constructing complex cyclopentenyl derivatives, including those with hexyl substituents.

Catalytic Oxidation and Complexation Approaches

Copper(II) complexes have been reported to catalyze oxidation reactions involving alkyl-substituted cycloalkenes, which could be relevant for functionalizing cyclopentene derivatives. Although these reactions focus on oxidation rather than direct synthesis of 5-Hexyl-3,3-dimethyl-1-cyclopentene, understanding catalyst performance is valuable for designing synthetic routes involving oxidation or rearrangement steps.

Summary Table of Preparation Methods

Methodology Key Reagents/Substrates Conditions Yield (%) Selectivity/Notes Reference
Alkylation of 3,3-dimethylcyclopentene Hexyl halide or alkylating agent Base or transition metal catalyst Not specified Direct alkylation at 5-position, limited data
Ugi-type Multicomponent Reaction Alkyl hemiacetals, amines, isocyanides Mild temperature, continuous flow possible 50–86 High stereoselectivity, adaptable to hexyl groups
Catalytic Hydrogenation Cyclic 1,3-diones Ru/C catalyst, 100 °C, 50 bar H2 Up to 68 Reduction to diols, potential intermediate steps
Copper(II)-Catalyzed Oxidation Cycloalkenes, Luperox 60 °C, 24 h, low catalyst loading Up to 95 Oxidation, catalyst efficiency studied

Analytical Data and Characterization

The compound 5-Hexyl-3,3-dimethyl-1-cyclopentene has been characterized by spectral methods including vapor phase infrared spectroscopy, confirming its molecular structure and purity.

Key spectral data:

Parameter Value
Molecular formula C13H24
Molecular weight 180.33 g/mol
Exact mass 180.1878 g/mol
InChI InChI=1S/C13H24/c1-4-5-6-7-8-12-9-10-13(2,3)11-12/h9-10,12H,4-8,11H2,1-3H3
InChIKey SWOOZOAQRTZTAL-UHFFFAOYSA-N
SMILES C(CCCCC)C1CC(C)(C)C=C1
Vapor Phase IR Score 0.873962 (validation score)

This data supports the identity and purity of the compound prepared by the methods discussed.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-3,3-dimethyl-1-cyclopentene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hexyl-3,3-dimethyl-1-cyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexyl-3,3-dimethyl-1-cyclopentene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene (CAS 172612-67-8)
  • Core Structure : Cyclopentene with fluorinated (hexafluoro) and aromatic substituents.
  • Key Features :
    • Thienyl groups introduce aromaticity and π-conjugation.
    • Hexafluorination at C3–C5 enhances electron-withdrawing effects, increasing stability and altering reactivity compared to alkyl-substituted analogs .
  • Applications : Fluorinated cyclopentenes are often explored in optoelectronics due to their electronic properties.
3-Hexylidene-2-morpholino-1-cyclopentene (C₁₅H₂₅NO)
  • Core Structure: Cyclopentene with a morpholino (nitrogen-oxygen heterocycle) substituent at C2 and a hexylidene group at C3.
  • Key Features: The morpholino group introduces polarity and hydrogen-bonding capacity, improving solubility in polar solvents. Hexylidene (unsaturated alkyl chain) may enhance rigidity or conjugation .

Property Comparison Table

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
5-Hexyl-3,3-dimethyl-1-cyclopentene Cyclopentene Hexyl (C5), geminal dimethyl (C3) C₁₃H₂₄ Hydrophobic; potential monomer
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-... Cyclopentene Thienyl, hexafluoro, phenyl Complex Optoelectronic applications
3-Hexylidene-2-morpholino-1-cyclopentene Cyclopentene Hexylidene, morpholino C₁₅H₂₅NO Polar solubility; drug design

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups :
    • The hexyl and dimethyl groups in 5-hexyl-3,3-dimethyl-1-cyclopentene are electron-donating, favoring electrophilic addition reactions.
    • Fluorinated analogs (e.g., CAS 172612-67-8) exhibit electron-deficient cores, directing reactivity toward nucleophilic attack .
  • Steric Hindrance : Geminal dimethyl groups in 5-hexyl-3,3-dimethyl-1-cyclopentene may restrict access to the cyclopentene double bond, reducing reaction rates compared to less hindered analogs.

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